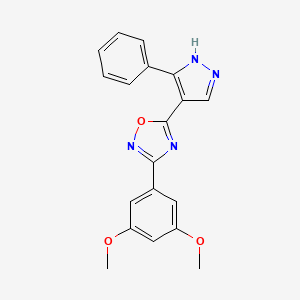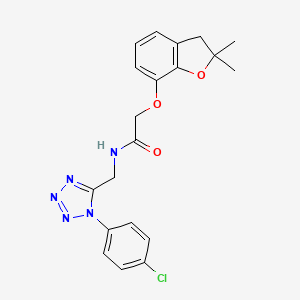![molecular formula C19H21N5OS B2951498 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide CAS No. 898624-69-6](/img/structure/B2951498.png)
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide” is a chemical compound that contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry. Triazole nucleus is present as a central structural component in a number of drug classes . The synthesis of these compounds often involves reactions with appropriate hydrazide compounds .
Molecular Structure Analysis
The molecular structure of “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide” can be analyzed using techniques such as NMR and MS analysis . Comparative analysis of selected bond angles can be obtained from SCXRD and DFT methods .
Chemical Reactions Analysis
The chemical reactions involving “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide” can be studied using various techniques. For instance, the interconversion of different redox states can be analyzed spectroelectrochemically .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide” can be determined using various techniques. For instance, its melting point, boiling point, density, molecular formula, and molecular weight can be obtained .
Aplicaciones Científicas De Investigación
Pharmaceutical Research
The triazole and benzyl groups present in the compound indicate potential for pharmaceutical applications. Triazoles are known for their antifungal , anticancer , and antiviral properties. The specific structure of this compound could be explored for novel drug development, particularly in targeting diseases where current treatments are inadequate.
Agricultural Chemistry
Compounds with triazole derivatives have been used as precursors in the synthesis of herbicides . The unique structure of this compound could lead to the development of new agrochemicals that are more efficient and environmentally friendly.
Electrochemistry
The compound’s potential redox-active properties, suggested by the presence of amino and sulfanyl groups, could be applied in electrochemistry. It might be used in the development of electrochromic materials or in the study of charge transfer processes .
Mecanismo De Acción
Target of Action
Compounds containing the 1,2,4-triazole ring, such as this one, are known to possess a wide range of pharmaceutical activities . They have been found in various marketed drugs and are known to exhibit anti-fungal , anticancer , antiviral , anti-bacterial , anti-inflammatory , and other activities .
Mode of Action
1,2,4-triazole derivatives are known to interact with multiple receptors, which can lead to their diverse biological activities
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,2,4-triazole derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to the aforementioned activities such as anti-fungal, anticancer, antiviral, and others .
Result of Action
1,2,4-triazole hybrids have been reported to exhibit weak to high cytotoxic activities against certain tumor cell lines , suggesting potential anticancer activity.
Safety and Hazards
While there are no explicit toxicity data reported for “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide”, it’s important to handle it with care as it may pose potential risks to human health . It’s recommended to read and follow relevant safety instructions and take appropriate protective measures to ensure safety .
Direcciones Futuras
The future research directions for “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide” could involve further investigation of its potential applications in various fields such as electrochromic and optical devices . Additionally, its potential inhibitory activities against cancer cell lines could be explored further .
Propiedades
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-2-15-10-6-7-11-16(15)21-18(25)13-26-19-23-22-17(24(19)20)12-14-8-4-3-5-9-14/h3-11H,2,12-13,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZRDGYTNIZNSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B2951417.png)



![5-[(2,3-Dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide](/img/structure/B2951426.png)
![N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2951427.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2951429.png)
![(3-Fluoro-4-methoxyphenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2951431.png)
![Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2951432.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B2951436.png)
![4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2951437.png)
